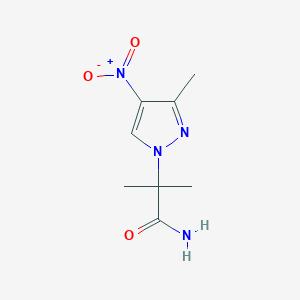

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a nitro group and a methyl group on the pyrazole ring, as well as a propanamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Alkylation: The nitrated pyrazole is alkylated with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 3-position.

Amidation: Finally, the alkylated nitropyrazole is reacted with 2-bromo-2-methylpropionyl bromide in the presence of a base to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as halides, alkoxides, or amines.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

Reduction: 2-methyl-2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanamide.

Substitution: Various substituted pyrazole derivatives.

Hydrolysis: 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid and corresponding amine.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide, exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit tumor cell proliferation through modulation of various signaling pathways involved in cell growth and survival. The effectiveness of this compound was evaluated against several cancer cell lines, revealing promising cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

These results suggest potential as lead compounds for new anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it possesses efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was employed to assess its antimicrobial capabilities, yielding favorable results in comparison to standard antibiotics .

Agrochemical Development

Due to its bioactive properties, this compound is being investigated for use in agrochemicals. Its potential to enhance crop resistance to pests and diseases makes it a valuable candidate for the development of new pesticides or fungicides. The compound's ability to modulate plant growth responses could lead to improved agricultural productivity and sustainability.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their anticancer activities. The study highlighted that compounds with structural similarities to this compound showed significant inhibition of cancer cell proliferation, indicating its potential as a scaffold for drug development .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of the antimicrobial properties was conducted where various pyrazole derivatives were tested against a panel of pathogens. The study concluded that the presence of nitro groups significantly enhanced the antimicrobial activity of the compounds tested, including the target compound .

Wirkmechanismus

The mechanism of action of 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide: Lacks the methyl group at the 3-position.

2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanamide: Lacks the nitro group at the 4-position.

2-methyl-2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanamide: Contains an amino group instead of a nitro group.

Uniqueness

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both a nitro group and a methyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

The compound 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a notable derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound can be represented as follows:

Physical Properties

- Molecular Weight : 198.19 g/mol

- Appearance : Typically appears as a yellow solid.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0025 - 0.015 mg/mL |

| Bacillus subtilis | 0.004 - 0.02 mg/mL |

These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics that facilitate interaction with microbial targets .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. The compound has been evaluated for its effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Preliminary data indicate that it may act as a COX inhibitor, comparable to established anti-inflammatory drugs .

The proposed mechanism by which this compound exerts its biological effects involves:

- Inhibition of COX Enzymes : By blocking COX activity, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Nitric Oxide Release : Some studies indicate that pyrazole derivatives can induce nitric oxide (NO) release, which has implications for vascular regulation and inflammation .

Study 1: Antimicrobial Efficacy

In a study evaluating various pyrazole derivatives, including the target compound, researchers found that it demonstrated potent activity against S. aureus and E. coli, with MIC values significantly lower than those of standard antibiotics. This suggests potential for use in treating resistant bacterial infections.

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of several pyrazole derivatives in vivo using animal models of inflammation. The results indicated that the compound significantly reduced edema and inflammatory markers compared to control groups, supporting its potential therapeutic application in inflammatory diseases.

Eigenschaften

IUPAC Name |

2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-5-6(12(14)15)4-11(10-5)8(2,3)7(9)13/h4H,1-3H3,(H2,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDDVKQDZUPKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.